Cas no 946287-00-9 (N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide)

N-{4-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyridazine core linked to an azepane ring and a substituted phenylsulfonamide moiety. This compound exhibits potential as a selective modulator in biochemical research, owing to its structural complexity and functional group diversity. The presence of the azepane ring enhances solubility and bioavailability, while the methoxy and methyl substituents on the benzene sulfonamide group contribute to steric and electronic tuning for targeted interactions. Its well-defined molecular architecture makes it a valuable intermediate for pharmaceutical development, particularly in the exploration of enzyme inhibition or receptor binding studies. Suitable for controlled laboratory applications requiring high-purity synthetic compounds.
N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide structure
946287-00-9 structure
Product name:N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
CAS No:946287-00-9
MF:C24H28N4O3S
Molecular Weight:452.569124221802
CID:5504263

N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide, N-[4-[6-(hexahydro-1H-azepin-1-yl)-3-pyridazinyl]phenyl]-2-methoxy-5-methyl-
    • N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
    • インチ: 1S/C24H28N4O3S/c1-18-7-13-22(31-2)23(17-18)32(29,30)27-20-10-8-19(9-11-20)21-12-14-24(26-25-21)28-15-5-3-4-6-16-28/h7-14,17,27H,3-6,15-16H2,1-2H3
    • InChIKey: GXBFOKBCQNNWHF-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(C3=NN=C(N4CCCCCC4)C=C3)C=C2)(=O)=O)=CC(C)=CC=C1OC

N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide Pricemore >>

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F2588-0351-4mg
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
946287-00-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2588-0351-10mg
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
946287-00-9 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2588-0351-2μmol
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
946287-00-9 90%+
2μl
$57.0 2023-05-16
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F2588-0351-5mg
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
946287-00-9 90%+
5mg
$69.0 2023-05-16
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F2588-0351-20μmol
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
946287-00-9 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2588-0351-20mg
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
946287-00-9 90%+
20mg
$99.0 2023-05-16
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F2588-0351-1mg
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
946287-00-9 90%+
1mg
$54.0 2023-05-16
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F2588-0351-10μmol
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
946287-00-9 90%+
10μl
$69.0 2023-05-16
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F2588-0351-30mg
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
946287-00-9 90%+
30mg
$119.0 2023-05-16
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F2588-0351-100mg
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-methoxy-5-methylbenzene-1-sulfonamide
946287-00-9 90%+
100mg
$248.0 2023-05-16

N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide 関連文献

N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamideに関する追加情報

Introduction to N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide (CAS No. 946287-00-9)

N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide, identified by its CAS number 946287-00-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study and potential therapeutic applications.

The molecular structure of N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide incorporates several key functional groups that contribute to its unique chemical properties. The presence of an azepane ring, a pyridazine moiety, and a sulfonamide group creates a complex scaffold that interacts with biological targets in diverse ways. These structural features not only enhance the compound's solubility and stability but also influence its binding affinity and selectivity towards specific enzymes and receptors.

In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are well-known for their antimicrobial, anti-inflammatory, and anticancer properties, and the introduction of new structural motifs has expanded their therapeutic potential. The compound N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide is no exception, as it combines the advantages of these functional groups with additional structural complexity.

The azepane ring, a seven-membered saturated heterocycle, is known for its ability to mimic the conformational flexibility of natural amino acids. This feature can be particularly advantageous in drug design, as it allows the molecule to adopt multiple conformations that optimize interactions with biological targets. In contrast, the pyridazine moiety introduces a nitrogen-rich aromatic system that can participate in hydrogen bonding and hydrophobic interactions, further enhancing binding affinity.

The sulfonamide group at the terminal position of the molecule is another critical feature that contributes to its biological activity. Sulfonamides are known to act as competitive inhibitors of various enzymes by forming stable hydrogen bonds with key residues in the active site. This interaction can disrupt normal enzymatic function and lead to therapeutic effects. The specific positioning of the sulfonamide group in N-{4-6-(azepan-1-yl)pyridazin-3-ylphenyl}-2-methoxy-5-methylbenzene-1-sulfonamide ensures optimal alignment with potential biological targets, enhancing its efficacy.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. The compound N-{4-6-(azepan-1-yl)pyridazin-3-yphenyl}-2-methoxy- 5-methylbenzene- 1-sulfonamide, with its unique structural features, represents an excellent example of how introducing novel scaffolds can lead to the identification of new lead compounds. Researchers have been particularly interested in exploring its potential as an inhibitor of enzymes involved in cancer progression and inflammation.

In vitro studies have demonstrated that N-{4- 6-(azepan- 1 - yl)pyridazin- 3 - ylphenyl }- 2 - methoxy - 5 - methylbenzene - 1 - sulfonamide , when tested against various enzymatic targets, exhibits promising inhibitory activity. For instance, preliminary data suggest that it may interfere with the activity of kinases and other enzymes implicated in cancer cell proliferation. Additionally, its ability to modulate inflammatory pathways has been observed in cell-based assays, indicating potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of N-{4- 6-(azepan - 1 - yl)pyridazin - 3 - ylphenyl }- 2 - methoxy - 5 - methylbenzene - 1 - sulfonamide , while challenging due to its complex structure, has been achieved through multi-step organic synthesis techniques. The process involves the strategic introduction of each functional group while maintaining high regioselectivity and yield. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have played a crucial role in constructing the desired molecular framework efficiently.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how N-{4 - 6 -(azepan - 1 - yl)pyridazin - 3 - ylphenyl strong>} - 2 - methoxy - 5 - methylbenzene - 1 - sulfonamide strong>} behaves in vivo is essential for assessing its potential as a drug candidate. Preliminary pharmacokinetic studies suggest that it exhibits reasonable solubility and stability under physiological conditions, which are favorable attributes for further development.

The development of computational models has further accelerated the discovery process for compounds like N-{4 - 6 -(azepan - 1 - yl)pyridazin - 3 - ylphenyl strong>} 2 - methoxy - 5 - methylbenzene - 1 - sulfonamide strong>} . Molecular docking simulations have been used to predict how this compound interacts with various biological targets at an atomic level. These simulations provide valuable insights into binding affinities and can guide modifications to improve potency and selectivity.

In conclusion, N-{4 - 6 -(azepan - 1 - yl)pyridazin - 3 - ylphenyl strong>} 2 - methoxy - 5 - methylbenzene - 1 - sulfonamide strong>} (CAS No. 946287- 00 9 strong>) is a structurally complex organic compound with significant potential in pharmaceutical research. Its unique combination of functional groups, along with promising preclinical data, makes it an attractive candidate for further investigation. As research continues, additional insights into its biological activities, pharmacokinetic properties, and therapeutic applications are expected to emerge, paving the way for novel treatments in various medical fields. p> article> response>

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